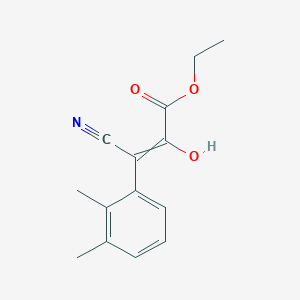

Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate

Beschreibung

Ethyl-β-Cyano-2,3-dimethyl-α-hydroxycinnamat ist eine chemische Verbindung mit der Summenformel C14H15NO3 und einem Molekulargewicht von 245,281 g/mol . Diese Verbindung gehört zur Cinnamatfamilie, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen wie Pharmazeutika, Kosmetika und organischer Synthese bekannt ist.

Eigenschaften

CAS-Nummer |

107517-60-2 |

|---|---|

Molekularformel |

C14H15NO3 |

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

ethyl 3-cyano-3-(2,3-dimethylphenyl)-2-hydroxyprop-2-enoate |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-7-5-6-9(2)10(11)3/h5-7,16H,4H2,1-3H3 |

InChI-Schlüssel |

MBIXFPRWTFYWGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=C(C#N)C1=CC=CC(=C1C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-β-Cyano-2,3-dimethyl-α-hydroxycinnamat beinhaltet typischerweise die Reaktion von Ethylacetoacetat mit geeigneten Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer basenkatalysierten Kondensationsreaktion, gefolgt von Cyanierungs- und Hydroxylierungsschritten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann großtechnische Batchreaktionen unter Verwendung ähnlicher Synthesewege umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um eine gleichbleibende Produktqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-β-Cyano-2,3-dimethyl-α-hydroxycinnamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Natriummethoxid, andere Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-β-Cyano-2,3-dimethyl-α-hydroxycinnamat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. So können seine antioxidativen Eigenschaften auf seine Fähigkeit zurückzuführen sein, freie Radikale abzufangen und oxidativen Stress zu hemmen. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Butyl-β-Cyano-α-hydroxycinnamat: Ähnliche Struktur, aber mit einer Butylgruppe anstelle einer Ethylgruppe.

Isopropyl-β-Cyano-α-hydroxycinnamat: Enthält eine Isopropylgruppe.

Methyl-β-Cyano-α-hydroxycinnamat: Besitzt eine Methylgruppe.

Propyl-β-Cyano-α-hydroxycinnamat: Hat eine Propylgruppe.

Einzigartigkeit

Ethyl-β-Cyano-2,3-dimethyl-α-hydroxycinnamat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl von Cyano- als auch von Hydroxygruppen sowie des Ethylesters bietet einen einzigartigen Satz von chemischen Eigenschaften, der in verschiedenen Anwendungen genutzt werden kann .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.